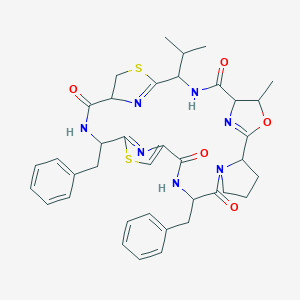

2-(4,5-二氢-2-(2-羟基苯基)-4-噻唑基)-3,4-二甲基-4-噻唑烷二甲酸

描述

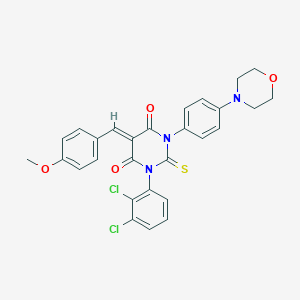

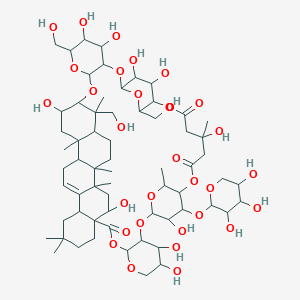

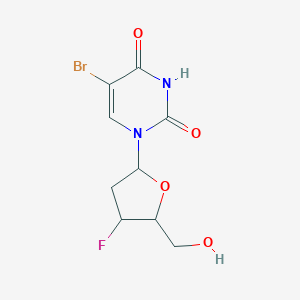

2-(4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolyl)-3,4-dimethyl-4-thiazolidinecarboxylic acid is a natural product found in Streptomyces torulosus and Streptomyces with data available.

科学研究应用

合成和化学行为

合成和溶液行为: 与所讨论化合物密切相关的噻唑烷-2,4-二甲酸的合成和溶液行为已经过研究。这项研究探索了酸催化的差向异构化机制和立体选择性酯化过程,提供了对类似化合物的化学行为的见解 (Refouvelet 等人,1994 年)。

晶体结构和绝对构型: 另一项研究重点确定了该化合物变体的绝对构型和晶体结构。这项研究对于理解构效关系至关重要,并且可以指导立体化学定义衍生物的合成 (Oya 等人,1982 年)。

潜在的治疗应用

抗高血压特性: 该化合物已被发现对血管紧张素 I 转换酶 (ACE) 具有有效的抑制活性,表明在治疗高血压方面具有潜在应用 (Oya 等人,1982 年)。

抗癌活性: 对该化合物衍生物的合成研究显示出有希望的抗白血病活性。这表明在开发新的抗癌药物方面具有潜在应用 (Ladurée 等人,1989 年)。

分析和检测方法

- 高效液相色谱: 研究已经开发了使用高效液相色谱法检测和分析生物样品中该化合物的方法,这对于其治疗监测至关重要 (Suzuki 等人,1984 年)。

其他应用

- 用于检测铝的荧光团: 与所讨论化合物类似的酚代噻唑啉发色团用于选择性检测铝的研究,突出了其在环境监测和生物学研究中的潜力 (Lambert 等人,2000 年)。

属性

IUPAC Name |

2-[2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazol-4-yl]-3,4-dimethyl-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S2/c1-15(14(19)20)8-22-13(17(15)2)10-7-21-12(16-10)9-5-3-4-6-11(9)18/h3-6,10,13,18H,7-8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYXVCNSDGXPAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CSC(N1C)C2CSC(=N2)C3=CC=CC=C3O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolyl)-3,4-dimethyl-4-thiazolidinecarboxylic acid | |

CAS RN |

124508-94-7, 124509-83-7 | |

| Record name | Thiazostatin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124508947 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazostatin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124509837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are Thiazostatins and where are they found?

A1: Thiazostatins are a group of novel antibiotics primarily produced by specific strains of Streptomyces bacteria. [, , ] These bacteria are commonly found in soil and marine environments. For example, Streptomyces tolurosus 1368-MT1, isolated from a soil sample, produces Thiazostatin A and Thiazostatin B. [] Another strain, Streptomyces sp. TP-A0597, found in seawater from Toyama Bay, Japan, produces Watasemycins A and B, which are structurally similar to Thiazostatins. []

Q2: What is the relationship between Thiazostatin and Watasemycin?

A2: Watasemycins A and B are structurally related to Thiazostatins and are considered analogs. The key difference lies in a methyl group at the 5'-position of the thiazostatin structure, replacing a hydrogen atom. [] This structural modification influences the antibiotic activity of Watasemycins.

Q3: How is the biosynthesis of Thiazostatin regulated in Streptomyces?

A3: While the provided research doesn't directly elucidate the biosynthetic pathway of Thiazostatin, it sheds light on the regulation of similar secondary metabolite production in Streptomyces. One study highlights the role of transcriptional regulators, specifically mentioning AHFCA (2-alkyl-4-hydroxymethylfuran-3-carboxylic acids), as signaling molecules that trigger a regulatory cascade. [] Further research into similar pathways might reveal specific regulatory mechanisms governing Thiazostatin biosynthesis.

Q4: What are the potential applications of Thiazostatins?

A4: Thiazostatins have shown promising antibiotic activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as yeast. [, ] This broad-spectrum activity makes them potential candidates for developing new antibacterial and antifungal agents. Further research is necessary to explore their efficacy, safety, and potential for clinical use.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。